molecular formula C26H32N2O5 B2687631 3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 338963-30-7

3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B2687631
CAS No.: 338963-30-7
M. Wt: 452.551
InChI Key: SLRCFLUKCXBFTE-UHFFFAOYSA-N
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Description

3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that features a cyclohexyl group, an isoindole moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: This step may involve a Friedel-Crafts alkylation or a similar reaction to introduce the cyclohexyl group.

    Formation of the Propanamide Linkage: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole moiety or the cyclohexyl group.

    Reduction: Reduction reactions could target the carbonyl group in the isoindole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of halogenating agents, nucleophiles, or electrophiles under appropriate solvents and temperatures.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or a pharmacophore in the design of new therapeutic agents.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide: can be compared with other isoindole derivatives or compounds featuring similar functional groups.

    N-(3,4,5-trimethoxyphenyl)propanamides: These compounds share the trimethoxyphenyl group and may exhibit similar chemical behavior.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-31-22-14-19(15-23(32-2)24(22)33-3)27-25(29)21(13-17-9-5-4-6-10-17)28-16-18-11-7-8-12-20(18)26(28)30/h7-8,11-12,14-15,17,21H,4-6,9-10,13,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCFLUKCXBFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C(CC2CCCCC2)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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